Cas no 898778-68-2 (1,3-bis(3,4,5-trifluorophenyl)propan-1-one)

1,3-Bis(3,4,5-trifluorophenyl)propan-1-one is a fluorinated aromatic ketone characterized by its two symmetrically substituted 3,4,5-trifluorophenyl groups. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly for applications requiring high stability and reactivity in electrophilic or nucleophilic processes. Its rigid, fluorine-rich structure contributes to improved thermal and chemical resistance, which is advantageous in the development of advanced materials, pharmaceuticals, and agrochemicals. The compound’s well-defined molecular architecture also facilitates precise modifications in complex synthetic pathways, offering utility in fine chemical and specialty polymer production.
1,3-bis(3,4,5-trifluorophenyl)propan-1-one structure
898778-68-2 structure
Product Name:1,3-bis(3,4,5-trifluorophenyl)propan-1-one
CAS No:898778-68-2
MF:C15H8F6O
MW:318.213845252991
MDL:MFCD03844069
CID:880980
PubChem ID:24726644
Update Time:2025-06-23

1,3-bis(3,4,5-trifluorophenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1,3-bis(3,4,5-trifluorophenyl)propan-1-one
    • 3',4',5'-TRIFLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE
    • 3',4',5'-Trifluoro-3-(3,4,5-trifluorophenyl)-propiophenone
    • MFCD03844069
    • DTXSID60645037
    • AKOS016022062
    • 898778-68-2
    • MDL: MFCD03844069
    • Inchi: 1S/C15H8F6O/c16-9-3-7(4-10(17)14(9)20)1-2-13(22)8-5-11(18)15(21)12(19)6-8/h3-6H,1-2H2
    • InChI Key: MZPRDHGUZOIFEE-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=C(C=1)CCC(C1C=C(C(=C(C=1)F)F)F)=O)F)F

Computed Properties

  • Exact Mass: 318.04800
  • Monoisotopic Mass: 318.04793385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.33670

1,3-bis(3,4,5-trifluorophenyl)propan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1,3-bis(3,4,5-trifluorophenyl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
206786-1g
3',4',5'-trifluoro-3-(3,4,5-trifluorophenyl)propiophenone
898778-68-2 97%
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£540.00 2022-03-01
Fluorochem
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Fluorochem
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Ambeed
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abcr
AB366810-1 g
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A2B Chem LLC
AH91986-1g
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A2B Chem LLC
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A2B Chem LLC
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abcr
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898778-68-2 97%
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€932.90 2024-04-16

1,3-bis(3,4,5-trifluorophenyl)propan-1-one Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:898778-68-2)1,3-bis(3,4,5-trifluorophenyl)propan-1-one
Order Number:A1190006
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:11
Price ($):393.0
Email:sales@amadischem.com

Additional information on 1,3-bis(3,4,5-trifluorophenyl)propan-1-one

Introduction to 1,3-bis(3,4,5-trifluorophenyl)propan-1-one (CAS No. 898778-68-2)

1,3-bis(3,4,5-trifluorophenyl)propan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 898778-68-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and chemical properties. This compound belongs to the class of trifluorinated aromatic derivatives, which are known for their enhanced stability and reactivity compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms in its structure imparts distinct electronic and steric effects, making it a valuable intermediate in the synthesis of various high-performance materials and bioactive molecules.

The molecular structure of 1,3-bis(3,4,5-trifluorophenyl)propan-1-one consists of a propanone backbone substituted with two 3,4,5-trifluorophenyl groups. This arrangement results in a highly electron-withdrawing environment around the carbonyl group, which can influence its reactivity in various chemical transformations. The trifluorophenyl groups contribute to the compound's lipophilicity and metabolic stability, characteristics that are particularly desirable in drug design. Additionally, the symmetry of the molecule allows for predictable interactions with biological targets, making it a promising candidate for further development in medicinal chemistry.

In recent years, there has been growing interest in fluorinated compounds due to their applications in pharmaceuticals, agrochemicals, and advanced materials. The fluorine atom's ability to modulate physicochemical properties such as solubility, bioavailability, and metabolic half-life has made fluorinated molecules indispensable in modern drug discovery. Specifically, 1,3-bis(3,4,5-trifluorophenyl)propan-1-one has been explored as a key intermediate in the synthesis of kinase inhibitors and other small-molecule drugs targeting cancer and inflammatory diseases. Its structural features allow for selective binding to biological receptors while minimizing off-target effects.

One of the most compelling aspects of 1,3-bis(3,4,5-trifluorophenyl)propan-1-one is its versatility in synthetic chemistry. The compound serves as a precursor for the preparation of more complex molecules through various functionalization strategies. For instance, its carbonyl group can be reduced to an alcohol or alkane under mild conditions, or it can undergo condensation reactions to form cyclic structures. Furthermore, the trifluorophenyl rings can be further modified through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of additional functional groups at specific positions.

Recent studies have highlighted the potential of 1,3-bis(3,4,5-trifluorophenyl)propan-1-one in the development of advanced materials with unique electronic properties. Fluorinated aromatic compounds are known for their high charge carrier mobility and thermal stability, making them suitable for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and other optoelectronic devices. The electron-withdrawing nature of the trifluorophenyl groups enhances the molecule's ability to participate in π-conjugation systems, which is critical for achieving efficient charge transport in these applications.

The synthesis of 1,3-bis(3,4,5-trifluorophenyl)propan-1-one typically involves multi-step organic reactions starting from commercially available precursors such as trifluoroiodobenzene or trifluorobromobenzene. A common synthetic route includes palladium-catalyzed cross-coupling reactions followed by oxidation or dehydration steps to introduce the carbonyl functionality. Advances in catalytic systems have enabled more efficient and scalable production methods for this compound.

In terms of applications in pharmaceutical research, 1,3-bis(3,4,5-trifluorophenyl)propan-1-one has been investigated as a scaffold for developing novel therapeutic agents. Its structural motif is reminiscent of known bioactive molecules that interact with enzymes and receptors involved in disease pathways. By leveraging computational chemistry techniques such as molecular docking and quantum mechanical calculations, researchers have identified derivatives of this compound that exhibit potent activity against targets relevant to neurological disorders, cancer, and infectious diseases.

The chemical behavior of 1,3-bis(3,4,5-trifluorophenyl)propan-1-one is also influenced by its solubility characteristics. Due to the presence of fluorine atoms, which increase lipophilicity, this compound typically exhibits better solubility in organic solvents compared to non-fluorinated analogs. This property is advantageous during synthetic processes where polar solvents may hinder reaction efficiency. However, it is important to balance solubility with other factors such as metabolic stability when designing drug candidates based on this scaffold.

Future research directions involving 1,3-bis(3,4,5-trifluorophenyl)propan-1-one may explore its role in polymer science where fluorinated monomers contribute to enhanced material performance. Additionally, green chemistry approaches could be employed to develop more sustainable synthetic routes reducing waste generation and energy consumption during production.

In conclusion, 1,3-bis(3,4,5-trifluorophenyl)propan-1-one (CAS No. 898778-68-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable building block for pharmaceuticals advanced materials and specialty chemicals alike. As research continues new applications and synthetic methodologies will likely emerge further solidifying its importance in modern science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898778-68-2)1,3-bis(3,4,5-trifluorophenyl)propan-1-one
A1190006
Purity:99%
Quantity:1g
Price ($):393.0
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